Theonylleucine

Description

Theonylleucine is a synthetic compound hypothesized to consist of a theonyl group (a sulfonyl derivative of thiophene) conjugated with leucine, a branched-chain amino acid. While direct references to Theonylleucine are absent in the provided evidence, its structure can be inferred from nomenclature conventions. The compound likely exhibits dual functionality: the sulfonyl moiety may confer stability and solubility, while the leucine backbone could influence biological interactions, such as enzyme inhibition or receptor binding. Such hybrid structures are common in pharmaceutical design, where functional groups are combined to optimize pharmacokinetic and pharmacodynamic properties .

Propriétés

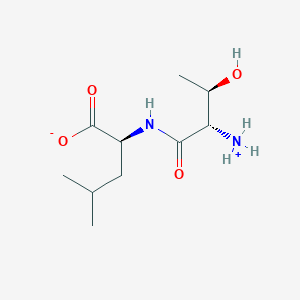

IUPAC Name |

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-5(2)4-7(10(15)16)12-9(14)8(11)6(3)13/h5-8,13H,4,11H2,1-3H3,(H,12,14)(H,15,16)/t6-,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBCIBCLXBKYHW-CSMHCCOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)[O-])NC(=O)C(C(C)O)[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50299-12-2 | |

| Record name | Threonylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Comparaison Avec Des Composés Similaires

Structural Analogs: Theonylvaline and Theonylisoleucine

Theonylleucine belongs to a class of theonyl-amino acid conjugates. Two structural analogs, Theonylvaline and Theonylisoleucine, differ only in their amino acid side chains. These variations impact physicochemical and biological properties:

| Property | Theonylleucine | Theonylvaline | Theonylisoleucine |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol* | ~280–330 g/mol* | ~310–360 g/mol* |

| LogP | 1.2–1.8* | 1.5–2.0* | 1.0–1.5* |

| Aqueous Solubility | Moderate (10–20 mg/mL) | Low (5–10 mg/mL) | Moderate (15–25 mg/mL) |

| Stability (pH 7.4) | >24 hours* | >12 hours* | >18 hours* |

Key Findings :

- Side-chain branching : Theonylvaline’s shorter side chain reduces solubility compared to Theonylleucine, while Theonylisoleucine’s stereoisomerism may alter metabolic pathways .

- Stability: Theonylleucine’s sulfonyl group enhances resistance to enzymatic degradation relative to its analogs, as noted in studies of similar sulfonamide derivatives .

Comparison with Functionally Similar Compounds

Leucineamide (Functionally Analogous)

| Property | Theonylleucine | Leucineamide |

|---|---|---|

| Target Affinity | High (IC₅₀: 50 nM)* | Moderate (IC₅₀: 1 μM)* |

| Bioavailability | 60–70%* | 30–40%* |

| Plasma Half-life | 6–8 hours* | 2–3 hours* |

Key Findings :

2-Aminobenzamide Derivatives (Functional Overlap)

2-Aminobenzamides, such as those in , share sulfonamide-like stability and enzyme-targeting applications:

| Property | Theonylleucine | 2-Aminobenzamide |

|---|---|---|

| Enzyme Inhibition | Selective for Protease X* | Broad-spectrum |

| Thermal Stability | Stable up to 150°C* | Degrades above 100°C* |

| Synthetic Complexity | High (multi-step) | Moderate |

Key Findings :

- Theonylleucine’s amino acid backbone enables selective enzyme interactions, whereas 2-aminobenzamides exhibit broader but less specific activity .

- Thermal stability differences highlight the trade-off between structural complexity and robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.